Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKIOMAKUZUSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 2-aminothiophenol with bromoacetic acid in the presence of a dehydrating agent to form the benzothiazole ring. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of benzothiazole alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The benzothiazole scaffold has been linked to anticancer activity due to its ability to interfere with cellular processes. This compound and its derivatives have been investigated for their cytotoxic effects on cancer cell lines. Preliminary results indicate that these compounds can induce apoptosis in tumor cells, highlighting their potential as anticancer agents .
Enzyme Inhibition
Certain derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases, which play critical roles in cell signaling and proliferation. This property positions them as candidates for further development in treating diseases such as cancer and inflammatory disorders .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with diverse functionalities.
- Formation of Heterocycles : The compound can be utilized to synthesize more complex heterocyclic structures, which are often found in pharmaceuticals.
The synthesis process typically involves the reaction of 2-bromo-6-benzothiazolecarboxylic acid with methanol under acidic conditions, yielding this compound with moderate to high yields .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its unique chemical structure may contribute to the development of advanced materials for electronic applications or coatings.
Fluorescent Materials
Benzothiazole derivatives are known for their fluorescent properties. This compound could be explored as a building block for fluorescent materials used in sensors or imaging applications.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
- Reactivity: The bromine atom in the main compound facilitates Suzuki-Miyaura and Ullmann coupling reactions, unlike amino- or methoxy-substituted analogues (e.g., 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid), which are more suited for nucleophilic substitutions .
- Melting Points : Brominated derivatives generally exhibit higher thermal stability. For example, this compound remains stable under refrigeration, whereas hydrobromide salts (e.g., CAS 928888-65-7) decompose at elevated temperatures .
- Solubility: The methyl ester group enhances lipid solubility compared to carboxylic acid derivatives (e.g., 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid), which are polar and require aqueous buffers for dissolution .
Biological Activity
Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate is an organic compound that exhibits significant biological activity, particularly in the realms of enzyme inhibition and antioxidant properties. This compound belongs to the benzothiazole class, which is well-known for its diverse pharmacological applications. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a bromobenzo[d]thiazole moiety linked to an acetate group. The presence of the bromine atom at the 2-position enhances its reactivity, making it a valuable candidate in medicinal chemistry. Its molecular formula is C₉H₈BrN₃O₂S, and it has been synthesized through various methods, including halogenation and esterification processes.
Urease Inhibition
One of the prominent biological activities of this compound is its ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are of particular interest due to their potential applications in treating conditions such as kidney stones and certain infections caused by urease-producing bacteria.
- Mechanism : Molecular docking studies have indicated that this compound binds effectively to the active site of urease, disrupting its function and thereby inhibiting urea hydrolysis.
Antioxidant Properties
This compound also exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders.
- Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in biological systems, contributing to its potential therapeutic effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related benzothiazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(benzo[d]thiazol-6-yl)acetate | Similar acetate group | Lacks bromine substitution |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Contains amide instead of ester | Exhibits different biological activity profile |
| Ethyl 4-(benzo[d]thiazol-2-yl)benzoate | Ethyl ester variant | Shows distinct pharmacological properties |
This comparison highlights how the bromine substitution in this compound may confer unique biological activities not present in its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : Research has demonstrated that this compound effectively inhibits urease activity with an IC50 value indicative of moderate potency compared to known urease inhibitors.
- Antioxidant Activity : In vitro assays have shown that this compound significantly reduces oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent against oxidative damage.
- Cytotoxicity Tests : Preliminary cytotoxicity evaluations indicate that this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
Q & A
Q. What precautions are critical when handling brominated benzothiazoles in radiochemistry applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
